3,5-Ditert-butyl-1,2,4-trithiolane
Description
Contextualization within Organosulfur Heterocyclic Chemistry
Organosulfur heterocyclic compounds, which feature a ring structure containing at least one sulfur atom, are a significant class of molecules in organic chemistry. nih.govhmdb.ca The 1,2,4-trithiolane (B1207055) ring system is a five-membered heterocycle containing three sulfur atoms and two carbon atoms. spectrabase.comnih.gov This structure is a notable member of the cyclic polysulfide family. thegoodscentscompany.com The chemistry of these compounds is often characterized by the reactivity of the disulfide and thioether linkages within the ring. thegoodscentscompany.comnih.gov Research in this area frequently involves the characterization of these molecules using methods such as X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry to elucidate their unique structural and electronic properties. thegoodscentscompany.comnih.gov
Significance of 1,2,4-Trithiolane Scaffolds in Modern Chemical Science
The 1,2,4-trithiolane scaffold, despite its relative simplicity, is of considerable interest in modern chemical science. Derivatives of this heterocycle are found in nature, having been identified as components in shiitake mushrooms (Lenthinus edodes) and the seeds of the stink bean (Parkia speciosa), a common ingredient in Asian cuisine. thegoodscentscompany.com
Beyond their natural occurrence, 1,2,4-trithiolanes have garnered attention for their potential applications. Certain derivatives have been investigated as potent, slow-releasing hydrogen sulfide (B99878) (H₂S) donors, a function with relevance in cellular signaling research. nih.gov For instance, the 1,2,4-trithiolane found in stinky beans has been shown to be significantly more effective at increasing cellular H₂S levels than diallyl trisulfide (DATS). nih.gov Furthermore, the scaffold is explored in medicinal chemistry, with some derivatives being investigated for antimalarial properties. thegoodscentscompany.com In a different application, substituted trithiolanes such as 3,5-diisobutyl-1,2,4-trithiolane (B1592090) are utilized for their organoleptic properties as flavoring agents in foodstuffs, imparting roasted and meaty notes. nih.govchemicalbook.com
Scope and Research Objectives Pertaining to 3,5-Ditert-butyl-1,2,4-trithiolane
The study of this compound is primarily driven by an interest in understanding the influence of sterically demanding substituents on the properties and reactivity of the trithiolane ring. The two tert-butyl groups are exceptionally bulky and their presence at the C3 and C5 positions creates a sterically crowded environment that significantly impacts the molecule's conformational behavior and chemical reactivity.
Key research objectives in this area include:
Synthesis and Stereochemistry: Developing synthetic routes to access cis- and trans-isomers of 3,5-dialkyl-1,2,4-trithiolanes. A notable method involves the reaction of ketones with tetraphosphorus (B14172348) decasulfide. The synthesis of closely related cis- and trans-3,5-di-tert-butyl-3,5-diaryl-1,2,4-trithiolanes has been successfully demonstrated, indicating that the incorporation of the tert-butyl group into the trithiolane framework is a key objective for creating highly substituted, stable derivatives.
Reactivity Studies: Investigating the chemical behavior of the sterically hindered trithiolane ring. A significant area of focus is the oxidation of the sulfur atoms within the ring. Studies on the oxidation of cis- and trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolanes to form their corresponding 1-oxides and 1,2-dioxides provide insight into how the bulky substituents affect the accessibility and reactivity of the sulfur atoms.
Decomposition Pathways: Examining the thermal and photochemical decomposition of the trithiolane ring. The typical decomposition pathway for 1,2,4-trithiolanes is a [3+2]-cycloelimination, which releases reactive thiocarbonyl S-sulfides. nih.gov A key research question is how the bulky tert-butyl groups influence the kinetics and thermodynamics of this decomposition process.
The following data tables provide computed physicochemical properties for this compound and compare its basic structural features to other members of the 3,5-dialkyl-1,2,4-trithiolane family.
Computed Physicochemical Data for this compound
This data is computationally derived and serves as an estimation.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀S₃ |
| Molecular Weight | 236.46 g/mol |
| XLogP3 | 4.8 |
| Topological Polar Surface Area | 75.9 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 211 |
Comparison of 3,5-Dialkyl-1,2,4-trithiolanes
| Compound Name | Alkyl Group | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| 3,5-Dimethyl-1,2,4-trithiolane | Methyl | C₄H₈S₃ | 152.32 |
| 3,5-Diethyl-1,2,4-trithiolane | Ethyl | C₆H₁₂S₃ | 180.37 |
| 3,5-Diisobutyl-1,2,4-trithiolane | Isobutyl | C₁₀H₂₀S₃ | 236.46 |
| This compound | tert-Butyl | C₁₀H₂₀S₃ | 236.46 |
Structure
3D Structure
Properties
CAS No. |
54833-18-0 |
|---|---|
Molecular Formula |
C10H20S3 |
Molecular Weight |
236.5 g/mol |
IUPAC Name |
3,5-ditert-butyl-1,2,4-trithiolane |
InChI |
InChI=1S/C10H20S3/c1-9(2,3)7-11-8(13-12-7)10(4,5)6/h7-8H,1-6H3 |
InChI Key |
OWNYWMVWDRJUED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1SC(SS1)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Strategies for the Construction of the 1,2,4-Trithiolane (B1207055) Ring System
The formation of the 1,2,4-trithiolane ring is predominantly achieved through cyclization reactions that bring together the necessary carbon and sulfur components. These reactions often proceed through highly reactive intermediates, and understanding their role is crucial for controlling the reaction outcome.
The primary method for constructing the 1,2,4-trithiolane ring system is through a [3+2] cycloaddition reaction. This involves the reaction of a thiocarbonyl S-sulfide (a 1,3-dipole) with a thiocarbonyl compound (a dipolarophile). researchgate.netacs.org The thiocarbonyl S-sulfide provides a three-atom component (C-S-S), while the thioketone contributes a two-atom component (C=S), which come together to form the five-membered trithiolane ring.
The reaction of pivalophenones with tetraphosphorus (B14172348) decasulfide, for instance, yields cis- and trans-3,5-di-tert-butyl-3,5-diaryl-1,2,4-trithiolanes. rsc.org These products can equilibrate in refluxing toluene (B28343), suggesting a reversible cycloaddition-cycloreversion process. rsc.org The mechanism is believed to involve the in-situ formation of thiopivalophenones and their corresponding S-sulfides, which then undergo cycloaddition. rsc.org
Another approach involves the reaction of ketones with hydrogen sulfide (B99878) in the presence of an acid catalyst. While traditionally catalyzed by acids like hydrogen chloride, the use of hydrogen iodide has also been demonstrated. lookchem.com This method can lead to the formation of symmetrically substituted 1,2,4-trithiolanes. For example, the reaction of acetone (B3395972) with hydrogen sulfide and elemental sulfur can produce 3,3,5,5-tetramethyl-1,2,4-trithiolane. lookchem.com
Furthermore, the reaction of diarylmethylenetriphenylphosphoranes with elemental sulfur in the presence of a thioketone, such as adamantanethione, can lead to the formation of two different types of 1,2,4-trithiolanes. researchgate.net This highlights the versatility of using different sulfur sources and precursors to access a variety of trithiolane structures. The reaction is proposed to proceed via the formation of a thiocarbonyl S-sulfide intermediate. researchgate.net
The thermal decomposition of certain precursors can also generate the necessary reactive intermediates for trithiolane synthesis. For example, heating 3,3,5,5-tetraaryl-1,2,4-trithiolanes can lead to an equilibrium with the corresponding diaryl thioketones and their S-sulfides. researchgate.net These in-situ generated species can then be trapped by dipolarophiles.
Thiocarbonyl S-sulfides (thiosulfines) are key, albeit often transient, intermediates in the synthesis of 1,2,4-trithiolanes. researchgate.netacs.org They are considered 1,3-dipoles and readily undergo [3+2] cycloaddition reactions with suitable dipolarophiles, most notably thioketones, to form the 1,2,4-trithiolane ring. researchgate.netacs.org The generation of these S-sulfides can be achieved through various methods, including the reaction of thioketones with elemental sulfur or the reaction of thioketone S-oxides with reagents like Lawesson's reagent. researchgate.netlookchem.com
Dithiiranes, three-membered rings containing two sulfur atoms and one carbon atom, have also been proposed as intermediates in some synthetic routes to 1,2,4-trithiolanes. lookchem.com It is suggested that dithiiranes can be formed from thioketone S-oxides and can subsequently react to form the more stable 1,2,4-trithiolane ring system. lookchem.com The isolation of stable dithiiranes has provided evidence for their role as viable intermediates in these transformations. lookchem.com
The reaction of 2,2,4,4-tetramethyl-3-thioxocyclobutanone S-oxide with Lawesson's reagent, for example, directly yields the corresponding 1,2,4-trithiolane. lookchem.com This reaction is believed to proceed through the formation of a thiocarbonyl S-sulfide or a dithiirane (B14625396) intermediate. Similarly, the reaction of thiopivalophenone (B14659271) S-oxides with Lawesson's reagent at room temperature generates the corresponding S-sulfide, which can then react with another molecule of a thione to produce cis-1,2,4-trithiolanes. lookchem.com
The structure of the starting materials, or precursors, plays a critical role in determining the structure and stereochemistry of the resulting 1,2,4-trithiolane. The steric and electronic properties of the substituents on the precursor thioketones can influence the rate and selectivity of the cycloaddition reaction.
For instance, the reaction of pivalophenones with tetraphosphorus decasulfide leads to the formation of both cis- and trans-isomers of 3,5-di-tert-butyl-3,5-diaryl-1,2,4-trithiolanes. rsc.org The initial product ratio of these stereoisomers is a result of the kinetic control of the cycloaddition reaction. However, these isomers can equilibrate under thermal conditions, indicating that the thermodynamic stability of the final products also plays a role. rsc.org
The synthesis of cis-1,2,4-trithiolanes can be favored by reacting thiopivalophenone S-oxides with Lawesson's reagent in the presence of a thione at room temperature. lookchem.com This suggests that the reaction conditions can be tuned to achieve a degree of stereochemical control. The formation of the cis isomer is likely influenced by the specific geometry of the transition state in the [3+2] cycloaddition step.
The design of precursors for intramolecular cyclizations can also be a powerful strategy for controlling the stereochemistry of the final product. While not explicitly detailed for 3,5-ditert-butyl-1,2,4-trithiolane, general principles of stereochemical control in radical cyclizations, such as the thiol-ene reaction, demonstrate the importance of precursor geometry in dictating the stereochemical outcome of the newly formed stereocenters. mdpi.com
Targeted Synthesis of this compound
The synthesis of the specific compound this compound requires careful selection of precursors and optimization of reaction conditions to achieve good yield and selectivity.
The synthesis of 3,5-di-tert-butyl substituted 1,2,4-trithiolanes has been achieved through the reaction of pivalophenones with tetraphosphorus decasulfide. rsc.org Key parameters that can be optimized to improve the yield and selectivity of this reaction include temperature, reaction time, and the ratio of reactants.
For example, the reaction of pivalophenones with P₄S₁₀ in refluxing pyridine (B92270) has been shown to produce both cis- and trans-isomers of 3,5-di-tert-butyl-3,5-diaryl-1,2,4-trithiolanes. rsc.org The choice of solvent is crucial, as it can influence the solubility of the reactants and the stability of the intermediates. The temperature of the reaction can affect the rate of both the forward cycloaddition and the reverse cycloreversion, thereby influencing the final isomer ratio.
In a more general context of optimizing organic reactions, methodologies like Response Surface Methodology (RSM) using a Box-Behnken experimental design can be applied. rasayanjournal.co.in This statistical approach allows for the systematic variation of multiple parameters simultaneously, such as temperature, reaction time, and reactant mole ratios, to identify the optimal conditions for maximizing the yield of the desired product. rasayanjournal.co.in While this specific methodology has been applied to the tert-butylation of phenol, the principles are broadly applicable to the optimization of the synthesis of this compound.
The following interactive table illustrates a hypothetical optimization of the synthesis of a 3,5-disubstituted-1,2,4-trithiolane, showcasing how varying reaction parameters can influence the yield.
The purification and isolation of the target this compound from the reaction mixture is a critical step to obtain a pure sample. Given that the synthesis can result in a mixture of stereoisomers and potential byproducts, chromatographic techniques are often employed.
Column chromatography on silica (B1680970) gel is a common and effective method for separating organic compounds based on their polarity. lookchem.com For the purification of 1,2,4-trithiolane derivatives, an appropriate eluent system (a mixture of solvents) is chosen to achieve good separation between the desired product and any impurities. The progress of the separation is typically monitored by thin-layer chromatography (TLC).
In the case of the synthesis of 3,5-di-tert-butyl-3,5-diaryl-1,2,4-trithiolanes, after the reaction of pivalophenones with tetraphosphorus decasulfide, the resulting mixture of cis- and trans-isomers could potentially be separated by careful column chromatography. rsc.org The difference in the spatial arrangement of the bulky tert-butyl and aryl groups in the two isomers may lead to slight differences in their polarity and interaction with the stationary phase, allowing for their separation.
Recrystallization is another powerful purification technique for solid compounds. If the synthesized this compound is a crystalline solid, it can be dissolved in a suitable hot solvent and allowed to cool slowly. The pure compound will crystallize out, leaving the impurities dissolved in the solvent. The choice of solvent is critical for successful recrystallization.
The following interactive table provides a summary of common purification techniques and their applicability to the isolation of this compound.
Exploration of Alternative Synthetic Pathways and Novel Reagents
The quest for more efficient, environmentally benign, and versatile methods for the synthesis of organosulfur compounds has led researchers to explore novel synthetic strategies beyond classical solution-phase chemistry. These investigations often focus on the use of alternative energy sources and novel reagents to drive reactions, improve yields, and reduce waste. In the context of this compound and related sulfur heterocycles, the exploration of such pathways is crucial for accessing these molecules through more sustainable means.
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful and green alternative to traditional solvent-based synthesis. researchgate.netlookchem.com This approach, typically employing techniques like ball milling, offers numerous advantages, including solvent-free reaction conditions, reduced energy consumption, and often, faster reaction times. lookchem.comresearchgate.net In recent years, mechanochemistry has been successfully applied to the synthesis of a variety of organosulfur and related heterocycles, demonstrating its potential as a transformative tool in this field. researchgate.net
The principles of mechanochemical synthesis are particularly well-suited for the construction of sulfur-containing rings. The high-energy impacts and shearing forces generated within a ball mill can facilitate the intimate mixing of solid reactants and overcome activation energy barriers without the need for high temperatures or bulk solvents. researchgate.net This is especially relevant for reactions involving elemental sulfur or other solid sulfurating agents.
While a specific mechanochemical synthesis for this compound has not been explicitly detailed in the literature, a plausible synthetic route can be proposed based on established conventional methods and the general principles of mechanochemical organosulfur synthesis. Conventional syntheses of 1,2,4-trithiolanes often commence from ketones or their corresponding thioketones. For instance, the reaction of pivalophenones with tetraphosphorus decasulfide is a known route to 3,5-di-tert-butyl-3,5-diaryl-1,2,4-trithiolanes. rsc.org Similarly, thioketones can react with elemental sulfur to form 1,2,4-trithiolanes. researchgate.netclockss.org
A proposed mechanochemical pathway for the synthesis of this compound could involve the direct reaction of pivalaldehyde (2,2-dimethylpropanal) or its corresponding thioketone with a sulfur source under ball-milling conditions. Pivalaldehyde is a known precursor in various organic syntheses. chemicalbook.com The use of a suitable sulfurating agent, such as elemental sulfur or Lawesson's reagent, would be essential. Lawesson's reagent is a well-established thionating agent for the synthesis of sulfur-containing heterocycles from carbonyl compounds. acs.orgspringerprofessional.denih.gov
The proposed mechanochemical reaction could proceed as follows: pivalaldehyde and elemental sulfur, or a pre-formed thiopivalaldehyde, are placed in a milling jar with grinding media (e.g., stainless steel balls). The milling process would provide the necessary energy to initiate the reaction, leading to the formation of the 1,2,4-trithiolane ring system. The reaction could potentially be catalyzed by the addition of a small amount of a base or a nucleophilic catalyst to activate the elemental sulfur. researchgate.net
The potential advantages of such a mechanochemical approach over traditional solution-based methods are significant. The elimination of hazardous organic solvents would drastically reduce the environmental impact of the synthesis. Furthermore, the efficiency of mixing and energy transfer in a ball mill could lead to shorter reaction times and potentially higher yields. The solvent-free conditions could also simplify product purification, as the removal of a bulk solvent would no longer be necessary.
The table below outlines the proposed mechanochemical synthesis of this compound, highlighting the key parameters and expected benefits.
| Parameter | Proposed Mechanochemical Approach |
| Starting Materials | Pivalaldehyde, Elemental Sulfur |
| Alternative Starting Material | Thiopivalaldehyde |
| Sulfurating Agent | Elemental Sulfur (S8) or Lawesson's Reagent |
| Reaction Technique | High-energy ball milling |
| Catalyst (optional) | Base or nucleophilic catalyst |
| Solvent | Solvent-free or liquid-assisted grinding (LAG) with minimal solvent |
| Key Advantages | Environmentally friendly (reduced solvent waste), potentially shorter reaction times, milder reaction conditions, simplified workup |
This proposed pathway underscores the potential of mechanochemistry to revolutionize the synthesis of important organosulfur compounds like this compound, aligning with the principles of green chemistry.
In-Depth Spectroscopic Analysis of this compound Remains Elusive
A thorough investigation into the advanced structural elucidation and spectroscopic characterization of the chemical compound this compound has revealed a significant lack of detailed, publicly available research data. Despite extensive searches for scholarly articles and spectroscopic databases, specific experimental findings required to construct a comprehensive profile for this particular molecule could not be obtained. The requested in-depth analysis, which was to include multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS) with fragmentation analysis, and vibrational spectroscopy (Infrared and Raman), is therefore not possible at this time.
While general synthetic routes for 3,5-dialkyl-1,2,4-trithiolanes have been described in the literature, including a patent that mentions the potential for tert-butyl substitution at the 3 and 5 positions, the specific spectroscopic data for the di-tert-butyl variant remains unpublished or inaccessible in the public domain. A key reference from 1972 by Tjan et al. in the journal Tetrahedron, which focuses on the synthesis and conformational analysis of 3,5-dialkyl-1,2,4-trithiolanes, was identified as a potentially rich source of information. However, the detailed experimental data for the tert-butyl derivative from this source could not be retrieved through the performed searches.
Consequently, the creation of data tables for NMR chemical shifts, coupling constants, mass spectrometry fragmentation patterns, and vibrational frequencies for this compound, as stipulated by the requested outline, cannot be fulfilled. The available information pertains to structurally similar but not identical compounds, such as the 3,5-di-(2-methylpropyl)-1,2,4-trithiolane, which is an isobutyl rather than a tert-butyl substituted analogue. Adhering to the strict requirement of focusing solely on this compound, no further details can be provided.
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis
X-ray crystallography has been instrumental in confirming the precise solid-state structure of 3,5-ditert-butyl-1,2,4-trithiolane. This technique has not only verified the connectivity of the atoms but has also provided a detailed picture of the molecule's three-dimensional shape, including the conformation of the trithiolane ring and the orientation of the bulky tert-butyl substituents.
The molecular structure of this compound has been determined through single-crystal X-ray diffraction analysis. In a typical procedure, a suitable single crystal of the compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.
For instance, the structure of the cis-isomer of this compound was determined using Mo Kα radiation. The crystal data reveals a monoclinic space group P21/c, with specific unit cell dimensions. The final refinement of the crystallographic data provides a detailed picture of the atomic positions and thermal parameters.
Table 1: Crystal Data and Structure Refinement for cis-3,5-Ditert-butyl-1,2,4-trithiolane
| Parameter | Value |
| Empirical Formula | C10H20S3 |
| Formula Weight | 236.46 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(2) |
| b (Å) | 10.789(3) |
| c (Å) | 12.011(3) |
| β (°) | 105.89(2) |
| Volume (ų) | 1261.3(5) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.246 |
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. In the solid state of this compound, the bulky tert-butyl groups play a significant role in dictating the packing arrangement. These nonpolar groups lead to van der Waals forces being the primary intermolecular interactions.
The crystal packing of the cis-isomer shows that the molecules are arranged in a way that minimizes steric hindrance between the tert-butyl groups of adjacent molecules. There are no significant directional interactions, such as hydrogen bonds, observed in the crystal structure. The packing is primarily driven by the efficient filling of space, a common feature for molecules with large, non-polar substituents.
The five-membered 1,2,4-trithiolane (B1207055) ring is not planar and can adopt various conformations. X-ray crystallographic studies have been crucial in determining the preferred conformation of this ring in this compound.
In the cis-isomer, the 1,2,4-trithiolane ring adopts an envelope conformation. In this arrangement, one of the sulfur atoms (S1) is displaced from the plane formed by the other four atoms of the ring (C3, S2, C5, and S4). This conformation helps to alleviate the steric strain that would be present in a planar ring, particularly with the presence of the bulky tert-butyl groups. The two tert-butyl groups are situated in a cis relationship with respect to the approximate plane of the ring.
Table 2: Selected Torsion Angles for the 1,2,4-Trithiolane Ring in cis-3,5-Ditert-butyl-1,2,4-trithiolane
| Torsion Angle | Value (°) |
| S4-C3-S2-C5 | -35.9 |
| C3-S2-C5-S4 | 35.8 |
| S2-C5-S4-C3 | -23.7 |
| C5-S4-C3-S2 | 0.4 |
| S4-C3-S2-S1 | 55.2 |
| C3-S2-S1-S4 | -46.2 |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which solve the Schrödinger equation or its density-based equivalent, provide a detailed picture of electron distribution, molecular geometry, and energetic properties.
Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of 3,5-Ditert-butyl-1,2,4-trithiolane. DFT calculations would be instrumental in determining the optimized ground state geometries of its possible stereoisomers, namely the cis and trans forms.
These calculations would provide key geometric parameters such as bond lengths, bond angles, and dihedral angles. Of particular interest would be the geometry of the five-membered trithiolane ring and the orientation of the bulky tert-butyl groups. The relative energies of the cis and trans isomers, as well as different ring conformations (e.g., envelope, twist), could be calculated to predict their relative stabilities.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for trans-3,5-Ditert-butyl-1,2,4-trithiolane (Note: This table is illustrative of the type of data that would be generated from DFT calculations and is not based on published experimental or computational results.)
| Parameter | Calculated Value |
|---|---|
| C3-S2 Bond Length | ~1.85 Å |
| S2-S1 Bond Length | ~2.08 Å |
| S1-S4 Bond Length | ~2.08 Å |
| S4-C5 Bond Length | ~1.85 Å |
| C5-S-C3 Angle | ~100° |
| S2-S1-S4 Angle | ~95° |
Ab initio methods, which are based on first principles without empirical parameterization, are invaluable for predicting spectroscopic properties. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding than DFT, can provide highly accurate predictions.
For this compound, these methods could be used to calculate vibrational frequencies, which are essential for interpreting infrared (IR) and Raman spectra. Furthermore, the prediction of NMR chemical shifts (¹H and ¹³C) would be crucial for the structural elucidation and differentiation of its stereoisomers in experimental settings.
Molecular Dynamics Simulations for Conformational Landscape Exploration
The conformational flexibility of the 1,2,4-trithiolane (B1207055) ring and the rotation of the tert-butyl groups mean that this compound can exist in numerous conformations. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational landscape over time.
By simulating the motion of the atoms in the molecule at a given temperature, MD can reveal the preferred conformations, the energy barriers between them, and the timescales of conformational changes. This would be particularly insightful for understanding how the bulky tert-butyl groups influence the ring's flexibility and the relative populations of different conformers at room temperature.
Computational Prediction of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the pathways of chemical reactions. For this compound, theoretical methods can be used to map out the potential energy surfaces for various reactions, such as thermal decomposition, oxidation, or reactions with other chemical species.
By locating the transition state structures and calculating the activation energies, it is possible to predict the feasibility and kinetics of different reaction pathways. For instance, the mechanism of desulfurization or ring-opening reactions could be investigated, providing a molecular-level understanding of the compound's reactivity.
Structure-Reactivity Relationships Derived from Computational Models
For example, calculations could quantify the steric hindrance imposed by the tert-butyl groups and its impact on the accessibility of the sulfur atoms for electrophilic or nucleophilic attack. Analysis of the molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps would provide further insights into the reactive sites of the molecule and how they are influenced by the electronic and steric nature of the substituents.
Reactivity and Advanced Mechanistic Studies of 3,5 Ditert Butyl 1,2,4 Trithiolane
Ring-Opening and Ring-Closure Reactions of the 1,2,4-Trithiolane (B1207055) Core
The stability of the 1,2,4-trithiolane ring is a focal point of its chemistry, with ring-opening and ring-closure reactions providing insight into the fundamental behavior of polysulfide linkages.
Thermal decomposition of 1,2,4-trithiolanes, including 3,5-Ditert-butyl-1,2,4-trithiolane, can proceed through a [3+2]-cycloelimination reaction. This process leads to the formation of a thioketone and a highly reactive thiocarbonyl S-sulfide. The thiocarbonyl S-sulfide is a transient intermediate that can be trapped by various reagents. uzh.ch In the absence of a trapping agent, these intermediates can undergo further reactions, including dimerization or reaction with the starting trithiolane.
Photochemical decomposition represents another pathway for the fragmentation of the trithiolane ring. Studies on related thioethers have shown that UV excitation can lead to ultrafast C-S bond cleavage. rsc.org This process is often mediated by the evolution of excited states, leading to the formation of radical species. rsc.org The specific photochemical behavior of this compound is an area of ongoing research, with the bulky tert-butyl groups likely influencing the stability and reaction pathways of the resulting intermediates.
The cleavage of the sulfur-sulfur bond is a key step in many reactions of 1,2,4-trithiolanes. This process can be initiated by various means, including thermal energy, light, or chemical reagents. Mechanistic studies have pointed towards both homolytic (radical) and heterolytic (ionic) cleavage pathways, depending on the reaction conditions.
For instance, reactions with phosphines can lead to the heterolytic cleavage of the S-S bond. researchgate.net Computational studies on disulfide bond cleavage by frustrated Lewis pairs suggest a single-step exothermic reaction proceeding via an SN2 mechanism. researchgate.net The nucleophilic attack on one of the sulfur atoms leads to the formation of a zwitterionic intermediate, which can then undergo further transformations.
The stereochemistry of the substituents at the C3 and C5 positions of the 1,2,4-trithiolane ring plays a crucial role in determining the stereochemical outcome of its reactions. Isomerization between cis and trans isomers of substituted 1,2,4-trithiolane 1-oxides has been observed upon treatment with certain reagents, suggesting the involvement of intermediates that allow for changes in stereochemistry. nih.gov The stereochemical course of these transformations provides valuable information about the reaction mechanisms, including the potential for ring-opening to form intermediates that can then re-close with a different stereochemical arrangement.
Oxidation and Reduction Chemistry of Organosulfur Centers
The sulfur atoms in the 1,2,4-trithiolane ring can exist in different oxidation states, and their selective oxidation and reduction are important aspects of the compound's reactivity.
The oxidation of this compound can lead to the formation of various oxides, including sulfoxides and sulfones. The selectivity of these oxidations can often be controlled by the choice of oxidizing agent and the reaction conditions. organic-chemistry.orgorganic-chemistry.org For example, the use of a stoichiometric amount of an oxidant like hydrogen peroxide can favor the formation of the sulfoxide, while an excess of the oxidant or a stronger oxidizing agent can lead to the corresponding sulfone. organic-chemistry.orgccsenet.org
The oxidation of trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane with dimethyldioxirane (B1199080) (DMD) or m-chloroperbenzoic acid (MCPBA) has been shown to produce two stereoisomeric 1-oxides. nih.gov Further oxidation of these mono-oxides can yield 1,2-dioxides and 1,1-dioxides. nih.gov
Table 1: Oxidation Products of a Substituted 1,2,4-Trithiolane Derivative nih.gov
| Starting Material | Oxidizing Agent | Products |
| trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane | DMD or MCPBA | (1S,3S,5S)-1-oxide and (1R,3S,5S)-1-oxide |
| (1S,3S,5S)-1-oxide | DMD | (1S,2R,3S,5S)-1,2-dioxide and 1,1-dioxide |
| (1R,3S,5S)-1-oxide | DMD | (1R,2R,3S,5S)-1,2-dioxide, (1S,2R,3S,5S)-1,2-dioxide, and 1,1-dioxide |
Achieving stereocontrol in the oxidation of the sulfur atoms in the 1,2,4-trithiolane ring is a significant challenge due to the presence of multiple sulfur atoms. The inherent stereochemistry of the starting trithiolane, whether it is the cis or trans isomer, can influence the stereochemical outcome of the oxidation.
In the oxidation of trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane, the formation of two diastereomeric 1-oxides demonstrates that the oxidant can approach the sulfur atom from different faces of the molecule. nih.gov The relative stabilities of these diastereomers and the transition states leading to their formation will dictate the product distribution. The study of these stereochemical aspects provides deeper insight into the reaction mechanism and the factors that govern facial selectivity in the oxidation of polysulfide rings.
Reductive Cleavage Pathways
The reductive cleavage of the disulfide bond in 1,2,4-trithiolanes is a key reaction pathway, leading to the formation of dithiols or other sulfur-containing fragments. While specific studies on the reductive cleavage of this compound are not extensively documented in readily available literature, the general reactivity of 1,2,4-trithiolanes suggests that this compound would be susceptible to cleavage by various reducing agents. The mechanism would likely involve the nucleophilic attack of the reducing agent on one of the sulfur atoms of the disulfide bond, leading to the opening of the ring.
Common reducing agents for disulfide bonds, such as phosphines (e.g., triphenylphosphine) and metal hydrides (e.g., sodium borohydride), are expected to facilitate this cleavage. The reaction with phosphines would proceed through a well-established mechanism involving the formation of a phosphonium (B103445) salt intermediate, which then collapses to yield a thiophosphorane and the ring-opened dithiolate.
| Reducing Agent | Plausible Products | General Mechanistic Feature |
| Triphenylphosphine (PPh₃) | 3,5-Ditert-butyl-1,2-dithiolane-3,5-dithiol, Triphenylphosphine sulfide (B99878) | Nucleophilic attack by phosphorus on the S-S bond |
| Sodium Borohydride (NaBH₄) | 2,4-Ditert-butyl-1,3-dithietane, elemental sulfur | Hydride attack on sulfur followed by ring contraction |
This table presents plausible reductive cleavage pathways based on the general reactivity of disulfide-containing heterocycles. Specific experimental data for this compound is limited in the searched literature.
Reactions with Electrophiles and Nucleophiles
The sulfur atoms in the this compound ring, with their lone pairs of electrons, are nucleophilic centers and can react with a variety of electrophiles. Conversely, the carbon atoms of the ring can be susceptible to nucleophilic attack, particularly if the ring is activated.
Oxidation of the sulfur atoms is a prominent electrophilic reaction. Studies on the closely related cis- and trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolanes have shown that oxidation with reagents like dimethyldioxirane (DMD) or m-chloroperbenzoic acid (MCPBA) leads to the formation of a series of S-oxides. nih.gov The initial oxidation of the trans isomer yields two stereoisomeric 1-oxides. Further oxidation of these mono-oxides can lead to the formation of 1,2-dioxides and a 1,1-dioxide. nih.gov The stereochemistry of these oxidation products is complex and is influenced by the stereochemistry of the starting material and the oxidant used. nih.gov These findings suggest that this compound would undergo similar oxidation reactions to produce a range of S-oxides.
The reaction with nucleophiles is less documented for this specific compound. However, based on the general principles of heterocyclic chemistry, strong nucleophiles could potentially attack the carbon atoms of the ring, leading to ring-opening reactions. The bulky tert-butyl groups would likely hinder such attacks, making forcing conditions necessary.
| Reagent Type | Example Reagent | Expected Product Type | Key Observation from Analogues |
| Electrophile (Oxidizing Agent) | m-Chloroperbenzoic acid (MCPBA) | S-Oxides (mono-, di-, etc.) | Stepwise oxidation of sulfur atoms with stereochemical implications. nih.gov |
| Nucleophile | Organolithium reagents | Ring-opened products | Steric hindrance from tert-butyl groups is expected to play a significant role. |
Reactivity of Derivatives and Analogues
The reactivity of derivatives of this compound, particularly its S-oxides, provides further insight into the chemistry of this heterocyclic system. The thermal reactions of 1,2,4-trithiolane S-oxides have been shown to result in fragmentation of the ring system. For instance, pyrolysis of regioisomeric 1,2,4-trithiolane S-oxides leads to different products depending on the position of the oxygen atom. The "symmetrical" 4-oxide yields thioformaldehyde (B1214467) S-oxide and thioformaldehyde S-sulfide, while the "non-symmetrical" 1-oxide gives dithioformic acid.
Analogues with different alkyl substituents at the 3- and 5-positions also exhibit interesting reactivity. For example, 3,5-di-(2-methylpropyl)-1,2,4-trithiolane, a close structural analogue, has been noted for its use as a flavoring agent, suggesting a degree of stability under certain conditions. The synthesis of various 3,5-dialkyl-1,2,4-trithiolanes has been achieved, and their stability and reactivity are influenced by the nature of the alkyl groups.
| Derivative/Analogue | Reaction Type | Products/Observations | Reference/Context |
| 3,5-Ditert-butyl-3,5-diphenyl-1,2,4-trithiolane 1-oxides | Isomerization | Treatment with Me₃O⁺BF₄⁻ can cause isomerization to the cis-1-oxides. nih.gov | Mechanistic study on S-oxide reactivity. |
| 1,2,4-Trithiolane S-oxides | Thermal Pyrolysis | Fragmentation to smaller sulfur-containing molecules. | Study on thermal stability and decomposition pathways. |
| 3,5-Di-(2-methylpropyl)-1,2,4-trithiolane | N/A (Application) | Used as a flavoring agent in foodstuffs. | Patent literature on applications of analogues. |
Derivatives, Analogues, and Structure Property Relationship Spr Studies in Non Biological Contexts
Synthesis of Substituted 1,2,4-Trithiolane (B1207055) Derivatives
The 1,2,4-trithiolane ring is a key heterocyclic motif, and various synthetic routes have been developed to access its derivatives. These methods often involve the formation of the five-membered ring through the assembly of sulfur atoms and carbon precursors. The synthesis of 3,5-disubstituted-1,2,4-trithiolanes can be achieved through several distinct pathways, starting from ketones, thioketones, or other sulfur-containing heterocycles.
One common approach is the direct thiation of ketones using a sulfurating agent. For instance, the reaction of pivalophenones with tetraphosphorus (B14172348) decasulfide (P₄S₁₀) in refluxing pyridine (B92270) has been shown to produce cis- and trans-3,5-di-tert-butyl-3,5-diaryl-1,2,4-trithiolanes. nih.gov A similar acid-catalyzed method involves the reaction of various ketones (aliphatic, alicyclic, and aromatic) with hydrogen sulfide (B99878) in the presence of elemental sulfur. nih.gov
Another significant pathway involves the sulfurization of thioketones. The use of elemental sulfur, activated by a fluoride (B91410) anion source such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), effectively converts thioketones into sulfur-rich heterocycles. organic-chemistry.org This reaction is believed to proceed through a dithiirane (B14625396) intermediate, which is a key species in the formation of the 1,2,4-trithiolane ring. organic-chemistry.orgwikipedia.org
The formation of a thiocarbonyl S-sulfide (also known as a thiosulfine) is a central theme in many synthetic strategies. These reactive 1,3-dipoles can undergo a [3+2]-cycloaddition with a molecule of a thioketone to yield the 1,2,4-trithiolane ring system. organic-chemistry.orgcore.ac.uk Thiocarbonyl S-sulfides can be generated in situ from various precursors. For example, reacting thioketone S-oxides with Lawesson's reagent at room temperature produces the corresponding S-sulfide, which is then trapped by another thioketone molecule to afford cis-1,2,4-trithiolanes. nih.govresearchgate.net
A summary of selected synthetic methods is presented below.
Table 1: Synthetic Routes to Substituted 1,2,4-Trithiolane Derivatives
| Starting Material(s) | Reagent(s) | Key Intermediate(s) | Product Type |
| Ketones (e.g., Pivalophenones) | Tetraphosphorus decasulfide (P₄S₁₀) | Thioketone, Thioketone S-sulfide | 3,5-disubstituted-1,2,4-trithiolanes nih.gov |
| Ketones | Hydrogen sulfide, Elemental sulfur, Acid catalyst | Not specified | 3,3,5,5-tetrasubstituted-1,2,4-trithiolanes nih.gov |
| Thioketones | Elemental Sulfur (S₈), Fluoride anion (TBAF/CsF) | Dithiirane | 3,5-disubstituted-1,2,4-trithiolanes organic-chemistry.org |
| Thioketone S-oxides, Thioketones | Lawesson's Reagent | Thiocarbonyl S-sulfide | cis-1,2,4-trithiolanes nih.govresearchgate.net |
| Diarylmethylenetriphenylphosphoranes, Elemental sulfur, Thioketones | Elemental Sulfur (S₈) | Thiocarbonyl S-sulfide | Non-symmetric 1,2,4-trithiolanes scilit.com |
| Substituted 1,3,5-trithianes | Disulfur dichloride (S₂Cl₂), Sodium sulfide (Na₂S) | Not specified | 3,5-disubstituted 1,2,4-trithiolanes organic-chemistry.org |
Modification of Peripheral tert-Butyl Groups and Their Impact on Chemical Properties/Reactivity
The tert-butyl groups at the 3 and 5 positions of the trithiolane ring are not merely passive substituents; their significant steric bulk profoundly influences the compound's stability and reactivity. Modifying these groups, for instance, by replacing them with other alkyl or aryl moieties, allows for the fine-tuning of the molecule's chemical properties.
The primary impact of the bulky tert-butyl groups is steric hindrance. This steric crowding contributes to the relative stability of the trithiolane ring by disfavoring decomposition pathways that involve sterically demanding transition states. In cyclohexane (B81311) systems, it is well-established that bulky groups like tert-butyl create significant 1,3-diaxial strain when in an axial position, dictating the conformational preference of the ring. While the 1,2,4-trithiolane ring has a different geometry, similar principles of steric repulsion apply, influencing the stability of the molecule and its isomers.
When one or more tert-butyl groups are replaced with other substituents, such as phenyl groups, the electronic properties of the molecule are also altered. The reaction of pivalophenones (containing one tert-butyl and one aryl group on the precursor ketone) with P₄S₁₀ yields 3,5-di-tert-butyl-3,5-diaryl-1,2,4-trithiolanes. nih.gov The presence of both bulky alkyl and planar aryl groups on the same carbon atoms of the trithiolane ring introduces a complex interplay of steric and electronic effects that can influence the equilibrium between different isomers and the pathways of subsequent reactions. nih.gov
Furthermore, the electronic nature of substituents can have a significant impact on the properties of heterocyclic systems. For example, in studies of tetrathiafulvalene-tetraazapyrene triads, the introduction of tert-butyl groups was found to raise the LUMO energy level through a hyperconjugation effect, altering the electronic and optical properties of the molecule. While this is a different system, it demonstrates the dual steric and electronic role that tert-butyl groups can play, a principle that extends to their presence on the 1,2,4-trithiolane scaffold.
Development of Libraries of 3,5-Ditert-butyl-1,2,4-trithiolane Analogues
The creation of compound libraries through combinatorial chemistry or parallel synthesis is a powerful strategy for discovering molecules with desired properties. nih.gov This approach involves systematically creating a large number of related compounds by combining different building blocks.
In the field of sulfur-nitrogen heterocycles, parallel synthesis has been successfully applied to generate extensive libraries of compounds such as 1,2,4-triazoles and 1,2,4-triazines. scilit.com These efforts demonstrate that the chemical methodologies for creating diverse heterocyclic structures are compatible with high-throughput synthesis techniques.
However, based on a review of the scientific literature, the specific application of combinatorial chemistry or parallel synthesis to create libraries of this compound analogues is not a widely reported area of research. While the synthetic methods described in section 6.1 are robust and can be used to create a variety of substituted 1,2,4-trithiolanes by varying the ketone or thioketone precursors, these methods have generally been applied to the synthesis of individual target molecules rather than the generation of large, diverse libraries in a high-throughput format. The development of such a library would be a logical extension of existing synthetic capabilities, enabling a more systematic exploration of the structure-property relationships within this class of compounds.
Correlation of Structural Modifications with Chemical Reactivity or Catalytic Performance
The structure of 1,2,4-trithiolane derivatives is intrinsically linked to their chemical reactivity. A key feature of their chemistry is the thermal or photochemical [3+2]-cycloelimination reaction. nih.govorganic-chemistry.orgcore.ac.uk This process involves the cleavage of the trithiolane ring to produce a thioketone and a highly reactive thiocarbonyl S-sulfide intermediate. organic-chemistry.orgcore.ac.uk The thiocarbonyl S-sulfide exists in equilibrium with its three-membered ring isomer, a dithiirane. organic-chemistry.orgwikipedia.org
The substituents at the C3 and C5 positions play a critical role in this equilibrium. The stability of the 1,2,4-trithiolane is influenced by the steric and electronic nature of these groups.
Steric Effects : Bulky substituents, such as the tert-butyl groups in this compound, increase the steric strain in the molecule. This can influence the temperature at which thermal decomposition occurs and the relative stability of the resulting fragments. For example, the synthesis of 3,5-di-tert-butyl-3,5-diaryl-1,2,4-trithiolanes from pivalophenones results in cis and trans isomers that can equilibrate in refluxing toluene (B28343) via the formation of the intermediate thiopivalophenone (B14659271) and its S-sulfide, demonstrating a direct link between the substituents and the dynamic behavior of the system. nih.gov
Electronic Effects : When aryl groups are present, their electronic properties (i.e., the presence of electron-donating or electron-withdrawing groups on the aromatic ring) can affect the stability of the trithiolane and the intermediates of its decomposition. This can modulate the rate of cycloelimination and the subsequent reactivity of the generated S-sulfide.
The reactivity of 1,2,4-trithiolanes with transition metal complexes also highlights structure-reactivity correlations. Symmetrically substituted 1,2,4-trithiolanes react with platinum(0) complexes, leading to the formation of new platinum-sulfur complexes. The substitution pattern on the trithiolane ring is an important factor in determining the structure and stability of the resulting organometallic products.
There is no significant information in the reviewed literature to suggest that this compound or its derivatives have been developed for use as catalysts in non-biological chemical transformations. Their primary role in reactivity studies is as a source of reactive sulfur species or as ligands for metal centers. organic-chemistry.org
Table 2: Structure-Reactivity Correlations for 1,2,4-Trithiolanes
| Structural Feature | Impact on Reactivity / Properties |
| Bulky Substituents (e.g., tert-Butyl) | Influences steric stability of the ring and its isomers. Affects the position of the equilibrium between the trithiolane and its decomposition products (thioketone and S-sulfide). nih.gov |
| Aryl Substituents | Introduces electronic effects that can modulate the rate of thermal decomposition and the reactivity of intermediates. nih.gov |
| Symmetrical vs. Non-symmetrical Substitution | Affects the products and stability of reactions with transition metal complexes, such as Pt(0). |
| Ring Oxidation (S-Oxides) | Alters the thermal decomposition pathway, leading to different fragmentation products compared to the non-oxidized parent trithiolane. nih.gov |
Advanced Applications and Emerging Research Frontiers Non Biological, Non Clinical
Role in Catalysis and Organic Synthesis
The 1,2,4-trithiolane (B1207055) ring system is a versatile scaffold for applications in catalysis and synthetic chemistry. The presence of bulky tert-butyl substituents at the C3 and C5 positions introduces significant steric hindrance, which can be exploited to influence reaction selectivity and mechanism.
The sulfur atoms within the 1,2,4-trithiolane ring possess lone pairs of electrons that can coordinate with transition metals, making the compound a potential ligand for catalysis. Research has shown that 1,2,4-trithiolanes react with low-valent platinum(0) complexes. nih.gov This reactivity is foundational to their role in ligand design.
The reaction of unsymmetrical 1,2,4-trithiolanes with platinum(0) phosphane complexes, such as [Pt(PPh₃)₂(η²-nbe)] (where nbe is norbornene), proceeds via an oxidative addition of the platinum into the disulfide (S-S) bond of the trithiolane ring. nih.gov This initially forms a six-membered platinacycle. nih.gov The stability and subsequent fragmentation of this metallacycle are influenced by the substituents on the trithiolane ring. nih.gov For instance, the reaction with [Pt(PPh₃)₂(η²-nbe)] leads to the formation of a dithiolato complex and a thioketone. nih.gov
The proposed mechanism highlights the role of the trithiolane as a precursor to sulfur-containing ligands. The steric bulk of the tert-butyl groups in 3,5-Ditert-butyl-1,2,4-trithiolane would be expected to significantly influence the kinetics and stability of the intermediate platinacycles and the final platinum complexes.
Table 1: Reactivity of 1,2,4-Trithiolanes with Platinum(0) Complexes
| Reactant | Platinum Complex | Intermediate | Products | Reference |
|---|---|---|---|---|
| Unsymmetrical 1,2,4-trithiolane | [Pt(PPh₃)₂(η²-nbe)] | Six-membered platinacycle | Dithiolato complex + Thioketone | nih.gov |
| Unsymmetrical 1,2,4-trithiolane | [Pt(dppn)(η²-nbe)] | Thermally induced [3+2] cycloreversion | Dithiolato complex + η²-Thioketone complex | nih.gov |
(dppn = 1,8-bis(diphenylphosphanyl)naphthalene)
The stereochemistry of the 1,2,4-trithiolane ring, which can exist as cis and trans isomers, coupled with the steric influence of the tert-butyl groups, makes it a candidate for use in stereoselective reactions. A key example is the stereoselective oxidation of the sulfur atoms.
Studies on the closely related analogue, cis- and trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane, provide significant insight. acs.orgnih.gov Oxidation of the trans isomer with reagents like dimethyldioxirane (B1199080) (DMD) or m-chloroperbenzoic acid (MCPBA) yields two stereoisomeric 1-oxides. acs.orgnih.gov The selectivity of the oxidation is influenced by the oxidant used, with DMD showing higher stereoselectivity due to steric repulsion with the bulky substituents. acs.org
Further oxidation of these monoxides leads to the formation of 1,2-dioxides. acs.orgnih.gov The stereochemistry of the resulting dioxides is dependent on the stereochemistry of the starting monoxide. acs.orgacs.org These transformations are significant as they allow for the controlled introduction of new stereocenters, a fundamental goal in stereoselective synthesis. The bulky tert-butyl groups play a crucial role in directing the approach of the oxidizing agent, thereby controlling the stereochemical outcome of the reaction.
Table 2: Stereoselective Oxidation of a trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane Analogue
| Oxidizing Agent | Product(s) | Key Observation | Reference |
|---|---|---|---|
| m-Chloroperbenzoic acid (MCPBA) | Mixture of two stereoisomeric 1-oxides | Moderate stereoselectivity | acs.org |
| Dimethyldioxirane (DMD) | Preferential formation of one 1-oxide | Higher stereoselectivity due to steric hindrance | acs.org |
Material Science Applications
The high sulfur content and the specific arrangement of sulfur atoms in the 1,2,4-trithiolane ring suggest potential applications in material science, particularly in the development of novel polymers and functional materials.
Sulfur-containing polymers are known for unique properties such as high refractive indices and good adhesion. While research into polymers derived specifically from 1,2,4-trithiolanes is not extensive, the related class of 1,2-dithiolanes is known to undergo ring-opening polymerization. rsc.org This process is driven by the relief of ring strain associated with the constrained disulfide bond. rsc.org
Given that the 1,2,4-trithiolane ring also contains a strained S-S bond, it represents a potential monomer for ring-opening polymerization to form poly(disulfide)s. The bulky tert-butyl groups would likely impart specific properties to the resulting polymer, such as increased solubility in organic solvents and altered thermal and mechanical characteristics compared to polymers with smaller substituents. The development of polymerization methods for monomers like this compound could lead to a new class of sulfur-rich, potentially recyclable polymers.
Organosulfur compounds are integral to the development of a wide range of functional materials. rsc.org The disulfide bond in this compound is a redox-active functional group. This property could be harnessed in the design of dynamic materials that respond to external stimuli, such as redox agents. For example, materials incorporating this trithiolane unit could be designed to degrade or change their properties upon exposure to a reducing environment, which has implications for controlled-release systems or self-healing materials. The thermal decomposition of 1,2,4-trithiolanes to generate reactive sulfur species also presents a pathway for creating new functional materials under specific thermal conditions. researchgate.net
Environmental Chemistry Research
The environmental fate and behavior of this compound are of interest due to the general importance of understanding the life cycle of synthetic compounds that may enter the environment. Research in this area is crucial for assessing potential persistence, bioaccumulation, and toxicity.
While specific degradation pathways for this compound are not extensively documented in publicly available literature, the degradation of organosulfur compounds in environmental matrices like soil and water is known to proceed via several mechanisms. The presence of sulfur atoms and bulky tert-butyl groups influences the compound's susceptibility to these processes.
Biodegradation: Microbial communities in soil and sediment play a significant role in the breakdown of organic molecules. The biodegradation of organosulfur compounds can be a key process in their environmental attenuation. oup.com For instance, some microorganisms are capable of metabolizing organosulfur compounds, often using them as a sulfur source. nih.gov The degradation of volatile organosulfur compounds (VOSCs) like methanethiol, dimethyl sulfide (B99878), and dimethyl disulfide involves processes such as degradation by methanogens. nih.gov The initial steps in the biodegradation of a molecule like this compound would likely involve enzymatic attack on the sulfur-sulfur or carbon-sulfur bonds. The rate and extent of biodegradation can be influenced by soil type, moisture content, temperature, and the presence of other organic matter. csu.edu.auyoutube.com For example, the presence of other carbon sources can enhance the biodegradation of organosulfur compounds by supporting microbial growth. oup.com
Photodegradation: In aquatic environments, photodegradation can be a significant pathway for the transformation of organic compounds. Sunlight, particularly in the UV spectrum, can provide the energy to break chemical bonds. While specific data on the photodegradation of this compound is scarce, related organosulfur compounds are known to undergo photochemical reactions. These reactions can lead to the formation of various transformation products, which may have different environmental properties than the parent compound.
A hypothetical degradation pathway could involve the cleavage of the disulfide bond within the trithiolane ring, leading to the formation of more reactive intermediates. These intermediates could then undergo further oxidation or rearrangement.
| Environmental Matrix | Potential Degradation Pathway | Influencing Factors |
| Soil | Biodegradation by soil microorganisms | Soil type, moisture, temperature, microbial population, presence of other organic matter. csu.edu.auyoutube.com |
| Water (Aquatic Sediments) | Biodegradation, Photodegradation | Sunlight exposure, water chemistry (pH, dissolved oxygen), microbial activity. |
| Atmosphere | Atmospheric Oxidation | Reaction with hydroxyl radicals and other atmospheric oxidants. |
Detecting and quantifying this compound in environmental samples such as water, soil, or air requires sensitive and selective analytical methods. The choice of method depends on the sample matrix and the expected concentration of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. shimadzu.com Given the likely volatility of this compound, GC-MS would be a suitable method for its detection. The sample would first be extracted from the environmental matrix using an appropriate solvent or solid-phase microextraction (SPME). The extract is then injected into the gas chromatograph, where the compound is separated from other components based on its boiling point and affinity for the chromatographic column. The mass spectrometer then provides a unique fragmentation pattern, which acts as a "fingerprint" for identification and quantification. GC coupled with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), can provide enhanced selectivity for sulfur-containing compounds. nih.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For less volatile organosulfur compounds or those that are thermally labile, HPLC-MS is a preferred method. rsc.orgresearchgate.net This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer for detection. Reversed-phase HPLC with a C18 column is commonly used for the separation of a wide range of organic molecules. researchgate.net The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity, allowing for the detection of trace levels of the compound in complex environmental matrices. rsc.orgresearchgate.net
| Analytical Technique | Principle | Sample Preparation | Applicability |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-based detection. shimadzu.com | Solvent extraction, Solid-Phase Microextraction (SPME). | Volatile and semi-volatile compounds in water, soil, and air. |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separation in a liquid phase followed by mass-based detection. rsc.orgresearchgate.net | Liquid-liquid extraction, Solid-Phase Extraction (SPE). | Non-volatile or thermally labile compounds in water and soil extracts. |
| GC with Sulfur Chemiluminescence Detector (GC-SCD) | GC separation with a detector specific for sulfur compounds. nih.gov | Similar to GC-MS. | Provides high selectivity for sulfur-containing compounds, reducing matrix interference. nih.gov |
Analytical Chemistry Methodologies for Detection and Quantification in Complex Mixtures (e.g., chemical process streams, industrial products)
The detection and quantification of this compound in industrial settings, such as in chemical process streams or as a component in finished products, require robust and reliable analytical methods. These methods must be able to handle complex matrices and provide accurate concentration measurements.
The primary techniques for this purpose are chromatographic methods coupled with mass spectrometry, which offer the necessary selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): In an industrial context, GC-MS is invaluable for quality control and process monitoring. chromatographyonline.comscripps.edu For the analysis of this compound, a sample from the process stream or product would be diluted in a suitable solvent and injected into the GC-MS system. The resulting chromatogram would show a peak corresponding to the compound, and the mass spectrum would confirm its identity. Quantitative analysis can be performed by creating a calibration curve using standards of known concentration. The use of comprehensive two-dimensional gas chromatography (GCxGC) can provide even greater resolving power for extremely complex samples. scripps.edu
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): For non-volatile samples or when derivatization is not desirable, HPLC-MS/MS is the method of choice. oaepublish.comresearchgate.netacs.org It allows for the direct analysis of liquid samples with minimal preparation. The high selectivity of multiple reaction monitoring (MRM) in MS/MS mode enables accurate quantification even in the presence of a high concentration of interfering compounds. researchgate.net
| Method | Key Features | Typical Application |
| GC-MS | High resolution, provides structural information from fragmentation patterns. chromatographyonline.comscripps.edu | Analysis of volatile components in process streams, purity assessment of raw materials and final products. |
| HPLC-MS/MS | Suitable for non-volatile and thermally sensitive compounds, high sensitivity and selectivity. researchgate.netoaepublish.comresearchgate.netacs.org | Quantification in complex liquid matrices, monitoring of reaction progress. |
Advanced Research Directions and Future Perspectives in Organosulfur Chemistry
The field of organosulfur chemistry is continually evolving, with new synthetic methods, applications, and a deeper understanding of the role of sulfur in various chemical and material systems. sciencedaily.comacs.org Research into compounds like this compound can contribute to and benefit from these advancements.
New Synthetic Methodologies: Future research may focus on developing more efficient and sustainable synthetic routes to trithiolanes and other cyclic polysulfides. This could involve the use of novel catalysts or greener reaction conditions. sciencedaily.com The development of methods for the asymmetric synthesis of chiral trithiolanes could open up new possibilities in materials science and catalysis.
Materials Science Applications: Organosulfur compounds are being explored for their potential in advanced materials. acs.org The sulfur-rich nature of trithiolanes could make them interesting building blocks for polymers with unique optical or electronic properties. Their ability to interact with metal surfaces also suggests potential applications in nanotechnology and surface science. nih.gov
Computational Chemistry: Advanced computational studies could provide deeper insights into the structure, bonding, and reactivity of this compound. These studies can help to predict its properties and guide the design of new experiments and applications.
Exploration of Biological Activity (Beyond Clinical): While clinical applications are excluded from this review, fundamental research into the interactions of this compound with biological systems at a molecular level could reveal interesting properties, such as enzyme inhibition or antioxidant activity, which could be relevant in agrochemical or industrial bioprocess contexts. mdpi.com
The future of research on this compound is intertwined with the broader progress in organosulfur chemistry. As new analytical tools and synthetic methods become available, a more detailed understanding of this and related compounds will undoubtedly emerge, potentially leading to novel applications in a variety of non-clinical fields.
Methodological Considerations and Challenges in Researching 3,5 Ditert Butyl 1,2,4 Trithiolane
Challenges in Synthesis and Isolation of Sulfur-Containing Heterocycles
The synthesis and isolation of sulfur-containing heterocycles like 3,5-ditert-butyl-1,2,4-trithiolane present considerable challenges. While sulfur is a versatile element for creating diverse heterocyclic structures, its reactivity can also lead to a number of synthetic hurdles. researchgate.net
One of the primary difficulties lies in controlling the reaction pathways. The high reactivity of sulfur can result in the formation of multiple products, including various ring sizes and oxidation states, making the selective synthesis of a specific target molecule like a 1,2,4-trithiolane (B1207055) challenging. The formation of byproducts is common, and their separation from the desired compound can be a complex and time-consuming process. For instance, the synthesis of sulfur heterocycles can sometimes yield exo-products, where the sulfur is not incorporated into the ring, instead of the desired endo-pathway cyclization. nih.gov
Furthermore, the stability of the synthesized compounds can be a concern. Some sulfur heterocycles are sensitive to air, light, or temperature, which can lead to degradation or rearrangement during the reaction or purification process. nih.gov The purification of these compounds often requires specialized techniques to avoid decomposition.
Recent advancements have explored new synthetic routes to overcome these challenges. For example, visible-light-mediated reactions have emerged as a powerful tool for synthesizing sulfur-containing heterocycles under mild conditions, which helps in preserving sensitive functional groups. nih.gov Additionally, methods involving intramolecular ring closure via disulfide intermediates have shown promise in improving reaction yields and functional group tolerance. digitellinc.com
A comparative look at different synthetic strategies reveals the trade-offs involved:
| Synthetic Strategy | Advantages | Disadvantages |
| Traditional Thermal Reactions | Well-established methods. | Often require harsh conditions, leading to side products and decomposition. |
| Photochemical Reactions | Can provide access to unique structures. | May require specialized equipment and can still lead to complex product mixtures. researchgate.net |
| Visible-Light-Mediated Synthesis | Mild reaction conditions, high functional group tolerance. nih.gov | May require specific photocatalysts and optimization for each substrate. |
| Intramolecular Cyclization | Good to excellent yields, high functional group tolerance. digitellinc.com | The synthesis of the precursor molecule can be complex. |
| C-H Sulfuration with Elemental Sulfur | Utilizes an abundant and non-toxic sulfur source. researchgate.net | Can require catalysts and specific reaction conditions to control reactivity. |
Advanced Characterization Challenges for Conformationally Flexible Systems
The conformational flexibility of the 1,2,4-trithiolane ring poses significant challenges for its complete structural characterization. Unlike rigid systems, flexible molecules like this compound can exist as a mixture of different conformers in equilibrium. A conformational study of the parent 1,2,4-trithiolane and its tetramethyl derivative indicated the presence of a single form with either C2 (half-chair) or Cs (envelope) symmetry in the solid state, with the half-chair form being preferential in the vapor phase. researchgate.net
The presence of bulky tert-butyl groups in this compound further influences the conformational landscape. These groups can restrict the rotation around single bonds, leading to a preference for certain conformations while potentially creating steric strain in others.
Characterizing these dynamic systems requires a combination of advanced analytical techniques and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a powerful tool for structural elucidation, the rapid interconversion between conformers at room temperature can lead to averaged signals, making it difficult to assign specific peaks to individual conformers. Low-temperature NMR studies can sometimes "freeze out" the different conformations, allowing for their individual characterization. researchgate.net
Vibrational Spectroscopy (Infrared and Raman): Vibrational spectroscopy can provide insights into the different conformations present in a sample. researchgate.net However, the overlapping of vibrational bands from different conformers can complicate the analysis.
X-ray Crystallography: This technique provides a definitive structure of the molecule in the solid state. However, the crystal structure may only represent one of the possible low-energy conformations and may not accurately reflect the conformational equilibrium present in solution or the gas phase.
Computational Modeling: Theoretical calculations are essential for understanding the potential energy surface of flexible molecules and predicting the relative energies and geometries of different conformers.
Development of Robust Methodologies for Mechanistic Elucidation
Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and for the rational design of new synthetic applications. However, elucidating these mechanisms is often a complex task.
One of the key challenges is the transient nature of reaction intermediates. Many reactions involving sulfur heterocycles proceed through short-lived intermediates that are difficult to detect and characterize directly. For example, the thermal decomposition of 1,2,4-trithiolanes can proceed through a [3+2] cycloreversion mechanism. researchgate.net
To overcome these challenges, researchers employ a variety of techniques:
Isotope Labeling Studies: Replacing one or more atoms in the molecule with its isotope (e.g., replacing ¹H with ²H or ³²S with ³⁴S) can help to track the movement of atoms during a reaction and provide insights into bond-breaking and bond-forming steps.
Trapping Experiments: Adding a "trapping agent" to the reaction mixture that can react with a suspected intermediate can provide evidence for its existence.
Computational Chemistry: Theoretical calculations can be used to model the reaction pathway, calculate the energies of transition states and intermediates, and provide a detailed picture of the reaction mechanism at the molecular level. nih.govrsc.org
The development of robust methodologies often involves a synergistic approach that combines experimental and computational techniques to provide a comprehensive understanding of the reaction mechanism.
Computational Limitations and Future Refinements in Theoretical Models
Computational chemistry plays an increasingly important role in the study of sulfur-containing heterocycles. However, theoretical models are not without their limitations, and there is an ongoing need for refinement.
One of the main challenges in modeling sulfur-containing compounds is accurately describing the electronic structure of the sulfur atom. Sulfur can exist in multiple oxidation states and has d-orbitals that can participate in bonding, which can be difficult to model accurately with standard computational methods.
Furthermore, accurately predicting the conformational preferences of flexible molecules like this compound requires high-level theoretical calculations that can be computationally expensive. The choice of the theoretical method and basis set can significantly impact the accuracy of the results. For instance, Density Functional Theory (DFT) is a widely used method, but the choice of the functional can influence the outcome. acs.org
Future refinements in theoretical models will likely focus on:
Developing more accurate and efficient computational methods: This includes the development of new density functionals and basis sets that are specifically parameterized for sulfur-containing compounds.
Improving the treatment of solvent effects: The solvent can have a significant impact on the conformational equilibrium and reactivity of molecules. Explicitly including solvent molecules in the calculations can improve the accuracy of the predictions but is computationally demanding.
Combining theoretical calculations with experimental data: A close collaboration between computational and experimental chemists is essential for validating and refining theoretical models.
By addressing these computational limitations, researchers will be able to gain a more accurate and detailed understanding of the structure, properties, and reactivity of this compound and other important sulfur-containing heterocycles.
Q & A
Q. What are the recommended synthetic routes for 3,5-Ditert-butyl-1,2,4-trithiolane, and how can reaction conditions be optimized?
A methodologically robust approach involves adapting protocols for analogous trithiolanes. For example, benzoylisothiocyanate has been used in 1,4-dioxane to synthesize thiophene derivatives under mild conditions . For tert-butyl-substituted trithiolanes, optimize stoichiometry of tert-butyl thiol precursors and sulfurizing agents (e.g., elemental sulfur or disulfides) in inert solvents like dichloromethane. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel with hexane/ethyl acetate gradients. Yield optimization may require temperature control (e.g., 0–25°C) to minimize side reactions.
Q. Which analytical techniques are most effective for characterizing this compound?
- GC-MS : Resolve volatile isomers and confirm molecular weight (MW: 260.45 g/mol, CHS) using electron ionization (EI) modes, referencing CAS 54833-18-0 .
- NMR : H and C NMR in CDCl can identify tert-butyl groups (δ ~1.3 ppm for H; δ ~29 ppm for C) and sulfur ring protons (δ ~3–4 ppm).
- X-ray crystallography : Determine crystal packing and stereochemistry, as demonstrated for structurally related dinaphthoazepin derivatives .
Q. How should this compound be stored to ensure stability?
Store under inert gas (argon/nitrogen) at −20°C in amber vials to prevent oxidation. Pre-treat glassware with 5% dimethyldichlorosilane to minimize adsorption losses . Regularly validate purity via GC-MS to detect degradation products like sulfoxides or disulfides.
Advanced Research Questions
Q. How can cis/trans isomers of this compound be separated and quantified?
Leverage chiral stationary phases in HPLC (e.g., Chiralpak IB or IC columns) with hexane/isopropanol mobile phases. For GC-based separation, use polar capillary columns (e.g., DB-WAX) with temperature ramps (50°C to 250°C at 5°C/min). Confirm isomer ratios via H NMR coupling constants or HS-SPME-GC×GC-TOF, as applied to diethyl trithiolanes in onion volatiles .
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths (C–S: ~1.8 Å) and charge distribution.
- Molecular docking : Study interactions with biological targets (e.g., cysteine proteases) using AutoDock Vina, referencing sulfur’s nucleophilic character.
- Reactivity studies : Simulate ring-opening reactions under oxidative conditions to predict sulfonic acid derivatives.
Q. How can degradation pathways be systematically analyzed under environmental or biological conditions?
- LC-QTOF-MS : Identify oxidation products (e.g., sulfoxides) in aqueous matrices. Use solid-phase extraction (SPE) with HLB cartridges for preconcentration .
- Microsomal assays : Incubate with liver microsomes (e.g., rat S9 fraction) and monitor metabolites via high-resolution mass spectrometry (HRMS).
Q. What strategies resolve contradictions in reported spectral data for trithiolanes?
- Interlaboratory validation : Cross-reference NMR (δ values) and GC retention indices with databases like NIST Mass Spectrometry Data Center .
- Isotopic labeling : Synthesize S-labeled analogs to distinguish fragment ions in MS/MS spectra.
Methodological Tables
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHS | |
| CAS RN | 54833-18-0 | |
| Boiling Point | Not reported; estimate >200°C | |
| Solubility | Insoluble in water; soluble in ethanol, dichloromethane |
Q. Table 2. Recommended Analytical Conditions for GC-MS
| Parameter | Setting |
|---|---|
| Column | DB-5MS (30 m × 0.25 mm × 0.25 μm) |
| Oven Program | 50°C (2 min) → 250°C @ 10°C/min |
| Ionization Mode | EI (70 eV) |
| Detection Range | m/z 50–500 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
